molecular formula C13H13F3N2O4 B5170366 2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide

2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide

Cat. No.: B5170366
M. Wt: 318.25 g/mol
InChI Key: BYACIUCRHFUOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide is a complex organic compound that features an oxazolidinone ring and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazolidinone ring through the cyclization of an amino alcohol with a carbonyl compound. The trifluoromethoxyphenyl group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The oxazolidinone ring and trifluoromethoxyphenyl group can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-oxo-1,3-oxazolidin-3-yl)benzoate: Shares the oxazolidinone ring but differs in the substituent groups.

    4-Methyl-1,3-oxazolidin-2-one: Another oxazolidinone derivative with different functional groups.

    2-(2-oxo-1,3-oxazolidin-3-yl)ethanethioamide: Contains the oxazolidinone ring with a thioamide group.

Uniqueness

The uniqueness of 2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide lies in its combination of the oxazolidinone ring and the trifluoromethoxyphenyl group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c14-13(15,16)22-10-3-1-2-9(6-10)7-17-11(19)8-18-4-5-21-12(18)20/h1-3,6H,4-5,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYACIUCRHFUOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)NCC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.